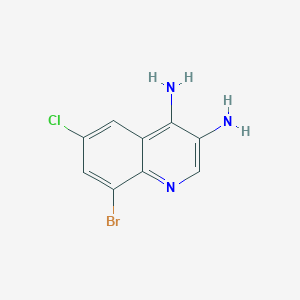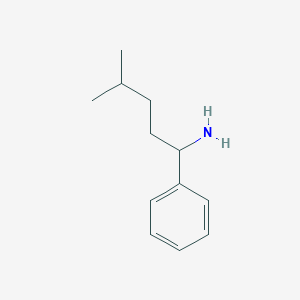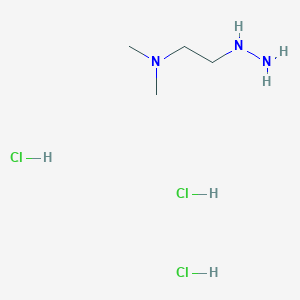
(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-[3-(1-METHYL-1H-PYRROL-2-YL)-[1,2,4]OXADIAZOL-5-YL]-METHYLAMINE is a compound that features a unique combination of a pyrrole ring and an oxadiazole ring
Preparation Methods
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core, which can then be further functionalized to introduce the pyrrole ring.
Chemical Reactions Analysis
C-[3-(1-METHYL-1H-PYRROL-2-YL)-[1,2,4]OXADIAZOL-5-YL]-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxadiazole or pyrrole rings.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
C-[3-(1-METHYL-1H-PYRROL-2-YL)-[1,2,4]OXADIAZOL-5-YL]-METHYLAMINE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of C-[3-(1-METHYL-1H-PYRROL-2-YL)-[1,2,4]OXADIAZOL-5-YL]-METHYLAMINE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
C-[3-(1-METHYL-1H-PYRROL-2-YL)-[1,2,4]OXADIAZOL-5-YL]-METHYLAMINE can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound features a pyrrole ring but lacks the oxadiazole moiety, making it less versatile in terms of chemical reactivity.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds contain the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C8H10N4O/c1-12-4-2-3-6(12)8-10-7(5-9)13-11-8/h2-4H,5,9H2,1H3 |
InChI Key |
KFWMLIQSHAYTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)
![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)
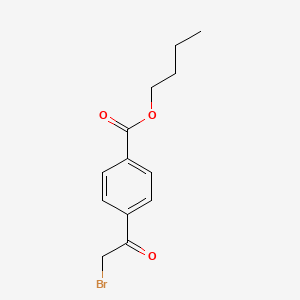
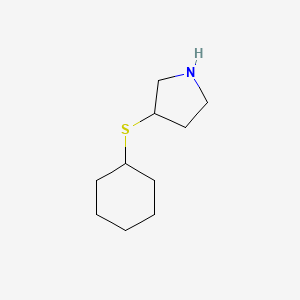
amine](/img/structure/B13251984.png)
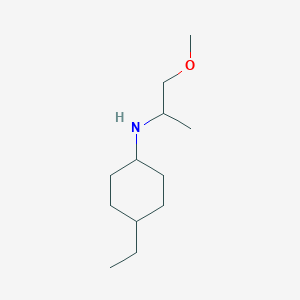
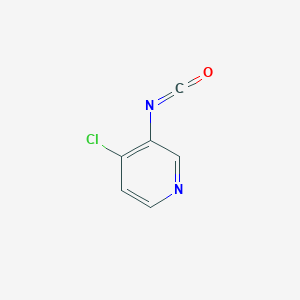
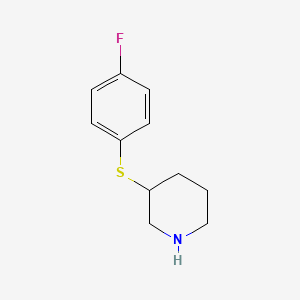
![tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13252010.png)
